molecular formula C14H16N2 B1587354 2,2',6,6'-Tetramethyl-4,4'-bipyridine CAS No. 6662-72-2

2,2',6,6'-Tetramethyl-4,4'-bipyridine

Cat. No. B1587354
CAS RN: 6662-72-2
M. Wt: 212.29 g/mol
InChI Key: RMVCNHRSEKFDJR-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetramethyl-4,4'-bipyridine (2,2',6,6'-TMBP) is an organic compound that has a wide range of applications in scientific research. 2,2',6,6'-TMBP is a type of heterocyclic compound that is composed of two nitrogen atoms and four methyl groups. This compound is used in a variety of fields, including organic synthesis, catalysis, and material science. Additionally, 2,2',6,6'-TMBP is used as a ligand in coordination chemistry, and it is also used as a reagent in organic synthesis.

Scientific Research Applications

  • Organic Chemistry and Synthesis
    • 2,2’,6,6’-Tetramethyl-4,4’-bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
    • It was reported that 2,2’,6,6’-tetramethyl-4,4’-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .
  • Transition-Metal Catalysis

    • Bipyridines and their derivatives, including 2,2’,6,6’-Tetramethyl-4,4’-bipyridine, are extensively used as ligands in transition-metal catalysis .
    • They are fundamental components in various applications, including biologically active molecules, photosensitizers, viologens, and in supramolecular structures .
    • Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
    • Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
  • Photosensitizers

    • Bipyridines and their derivatives, including 2,2’,6,6’-Tetramethyl-4,4’-bipyridine, are used as photosensitizers .
    • Photosensitizers are molecules that absorb light and transfer energy to other molecules in a system, enabling photochemical reactions .
  • Electrochemical Methods

    • Bipyridines and their derivatives, including 2,2’,6,6’-Tetramethyl-4,4’-bipyridine, are used in electrochemical methods .
    • These methods are part of the innovative techniques being developed for the preparation of bipyridines .
  • Other Innovative Techniques

    • Other innovative techniques are being developed for the synthesis of bipyridines and their derivatives, including 2,2’,6,6’-Tetramethyl-4,4’-bipyridine .
    • These techniques aim to overcome the challenges associated with traditional catalysis methods .

properties

IUPAC Name

4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVCNHRSEKFDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376222
Record name 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6,6'-Tetramethyl-4,4'-bipyridine

CAS RN

6662-72-2
Record name 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
S Hünig, I Wehner - 1989 - opus.bibliothek.uni-wuerzburg.de
In 1l.\98 the tetramethyl compound 3b had bt'en transformed into the tetracarboxylic acid 3c with KMn04 in a very tedious and inefficient reaction. 4 Likewise, a low yield (30%) of:!-…
Number of citations: 21 opus.bibliothek.uni-wuerzburg.de
RW Seidel, IM Oppel - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
The title compound, [Pd2(C4H13N3)2(C14H16N2)](NO3)4, comprises discrete tetracationic dumbbell-type dinuclear complex molecules and noncoordinating nitrate anions. Two Pd(…
Number of citations: 1 scripts.iucr.org
LH Fu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 1| January 2008| Page o127 https://doi.org/10.1107/S1600536807063040 …
Number of citations: 1 scripts.iucr.org
S Bi, F Meng, D Wu, F Zhang - Journal of the American Chemical …, 2022 - ACS Publications
Reticular chemistry based on thermodynamically controlled linking modes and numerous organic building blocks has constituted versatile crystalline frameworks in molecular-level …
Number of citations: 59 pubs.acs.org
AWH Mau, JM Overbeek, JW Loder… - Journal of the Chemical …, 1986 - pubs.rsc.org
The fluorescence of methyl viologen (MV2+) has been reinvestigated. The green emission has been attributed to impurities whose formation from MV2+ can be induced thermally or …
Number of citations: 54 pubs.rsc.org
Y Yamanoi, N Terasaki, M Miyachi, Y Inoue… - Thin Solid Films, 2012 - Elsevier
This paper describes the construction of a photogenerated electron transfer system based on photosystem I (PSI) and modified molecular wires. Gold electrode surfaces were …
Number of citations: 31 www.sciencedirect.com
SH Bossmann, H Dürr, MR Pokhrel - Synthesis, 2005 - thieme-connect.com
Six novel 4, 4′-bipyridine-crown-esters, derived from [4, 4′] bipyridinyl-3, 3′-dicarboxylic acid,[4, 4′] bipyridinyl-2, 2′-dicarboxylic acid and [4, 4′] bipyridinyl-2, 2′, 6, 6′-tetra-…
Number of citations: 10 www.thieme-connect.com
V Causin, G Saielli - Journal of Molecular Liquids, 2009 - Elsevier
We report on the synthesis and characterization of novel viologen-based low-melting salts of bistriflimide, namely 1,1′-di-n-alkyl-2,2′,6,6′-tetramethyl-4,4′-bipyridinium, with lateral …
Number of citations: 37 www.sciencedirect.com
H Li, H Fan, B Hu, L Hu, G Chang… - Angewandte Chemie, 2021 - Wiley Online Library
A stable rod‐like sulfonated viologen (R‐Vi) derivative is developed through a spatial‐structure‐adjustment strategy for neutral aqueous organic redox flow batteries (AORFBs). The …
Number of citations: 38 onlinelibrary.wiley.com
T Ohmura, Y Morimasa… - Journal of the American …, 2015 - ACS Publications
A 4,4′-bipyridine-based catalyst system for diboration of pyrazine derivatives was established. The catalyst cycle consists of the following two steps: (1) reductive addition of the boron–…
Number of citations: 65 pubs.acs.org

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